![molecular formula C14H25NO4 B582708 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide CAS No. 192883-12-8](/img/structure/B582708.png)
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Overview
Description
N-3-hydroxydecanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a process of bacterial communication that regulates gene expression in response to cell density. This particular compound is involved in the regulation of gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-3-hydroxydecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with 3-hydroxydecanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of N-3-hydroxydecanoyl-L-Homoserine lactone often involves microbial fermentation. Specific strains of bacteria are genetically engineered to overproduce the compound. The fermentation process is optimized for maximum yield, and the compound is subsequently extracted and purified using techniques such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-3-hydroxydecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-oxodecanoyl-L-homoserine lactone.
Reduction: Formation of 3-hydroxydecanoyl-L-homoserine.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Scientific Research Applications
N-3-hydroxydecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and its reactions.
Biology: Plays a crucial role in studying bacterial quorum sensing and gene regulation.
Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.
Industry: Used in the development of biosensors and biofilm prevention strategies
Mechanism of Action
N-3-hydroxydecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex that interacts with DNA to regulate gene expression. The molecular targets include transcription factors such as SdiA in Salmonella enterica .
Comparison with Similar Compounds
Similar Compounds
- N-3-hydroxyhexanoyl-L-homoserine lactone
- N-3-oxodecanoyl-L-homoserine lactone
- N-3-hydroxyoctanoyl-L-homoserine lactone
- N-3-oxododecanoyl-L-homoserine lactone
Uniqueness
N-3-hydroxydecanoyl-L-Homoserine lactone is unique due to its specific chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This specificity makes it a valuable tool in studying quorum sensing and developing targeted anti-virulence therapies .
Biological Activity
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as 3-OH-C10-HSL, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H23NO4
- IUPAC Name : this compound
- CAS Number : 66769741
This compound belongs to the class of N-acyl-homoserine lactones (AHLs), which are known for their role in bacterial communication through quorum sensing.
Antimicrobial Properties
Recent studies have indicated that 3-OH-C10-HSL may possess antimicrobial properties against various bacterial strains. The mechanism is primarily linked to its ability to interfere with quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This interference can inhibit the expression of virulence factors, thereby reducing the pathogenicity of bacteria such as Pseudomonas aeruginosa.
Quorum Sensing Inhibition
Quorum sensing is a critical mechanism in many Gram-negative bacteria, facilitating communication and coordination of group behaviors such as biofilm formation and virulence factor production. The compound's structural similarity to natural AHLs suggests it can bind to quorum sensing receptors, thereby modulating gene expression involved in virulence.
Case Studies and Experimental Data
-
Inhibition of Pseudomonas aeruginosa Virulence :
- A study demonstrated that 3-OH-C10-HSL effectively reduced the expression of virulence factors in Pseudomonas aeruginosa. The docking studies indicated a strong binding affinity with the LasR protein, a key regulator in the quorum sensing pathway.
- Binding Affinity : The compound showed a binding affinity score of -9.4 Kcal/mol with LasR, suggesting significant interaction strength .
-
Antimicrobial Activity Assessment :
- In vitro tests revealed that 3-OH-C10-HSL exhibited antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .
Data Tables
Study | Bacterial Strain | Activity Observed | Binding Affinity (Kcal/mol) |
---|---|---|---|
Study 1 | Pseudomonas aeruginosa | Reduced virulence factor expression | -9.4 |
Study 2 | Escherichia coli | Inhibited biofilm formation | -8.7 |
Study 3 | Staphylococcus aureus | Antimicrobial effect observed | -7.5 |
Q & A
Basic Question: What are the primary methodologies for structural determination of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide in crystallographic studies?
Answer:
The structural conformation of this compound is typically resolved via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key steps include:
- Crystallization optimization : Solvent selection (e.g., methanol/water mixtures) to obtain high-quality crystals.
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve the stereochemistry of the oxolane ring and hydroxyl group.
- Refinement : SHELXL’s robust algorithms handle anisotropic displacement parameters and hydrogen bonding networks, critical for confirming the (3S) stereochemistry .
Basic Question: How is this compound synthesized and purified for research use?
Answer:
Synthesis often involves:
- Acylation : Coupling decanoic acid derivatives with (3S)-2-oxooxolane-3-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Hydroxylation : Selective oxidation or enzymatic modification to introduce the 3-hydroxy group.
Purification :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, verified by UV detection at 210–220 nm .
- Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for structural studies .
Advanced Question: How do computational pharmacophore models resolve contradictions in reported binding affinities of this compound to quorum-sensing receptors?
Answer:
Discrepancies in binding data (e.g., LasR receptor affinities) arise from variations in ligand protonation states or receptor conformational dynamics. Methodological solutions include:
- Energy-optimized pharmacophore (e-pharmacophore) modeling : Merges interaction energies (e.g., hydrogen bonds, hydrophobic contacts) from multiple ligands (e.g., CID9795780, CID9882952) to generate consensus hypotheses (e.g., ADAHH features) .
- Docking validation : Re-docking co-crystallized ligands (e.g., 3M5 in LasR) ensures protocol reliability (RMSD < 1.5 Å) .
- Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions to account for flexible binding pockets .
Advanced Question: What experimental strategies address challenges in studying the compound’s role in protein-lipid interactions?
Answer:
Key challenges include membrane localization and transient interactions. Strategies involve:
- Fluorescent analogs : Labeling the decanamide chain with BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging .
- Surface plasmon resonance (SPR) : Immobilizing synthetic lipid bilayers to measure binding kinetics to transmembrane proteins .
- NMR spectroscopy : Using deuterated lipid vesicles to track conformational changes in the oxolane ring upon membrane insertion .
Basic Question: Which spectroscopic techniques are essential for characterizing functional groups in this compound?
Answer:
- FT-IR : Confirms the amide carbonyl (1650–1680 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) .
- NMR :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₃NO₄) with <2 ppm error .
Advanced Question: How can researchers reconcile discrepancies in reported melting points and thermodynamic properties of this compound?
Answer:
Variations in melting points (e.g., ±0.7 K) arise from polymorphic forms or impurities. Mitigation strategies include:
- Differential scanning calorimetry (DSC) : Identifies polymorph transitions (e.g., solid-solid phase changes) via heating rates of 5–10 K/min .
- Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C) to distinguish melting from degradation .
- Standardized crystallization : Using seed crystals from high-purity batches (≥97% HPLC) to ensure consistency .
Advanced Question: What are the limitations of using this compound as a quorum-sensing inhibitor in mixed bacterial communities?
Answer:
- Cross-reactivity : The compound may unintentionally activate non-target AHL systems (e.g., LuxR in Vibrio fischeri) due to structural similarity to 3-oxo-C12-HSL .
- Degradation : Bacterial lactonases can hydrolyze the oxolane ring, reducing efficacy. Solutions include:
- Analog design : Replacing the lactone oxygen with sulfur to resist enzymatic cleavage .
- Synergistic combinations : Pairing with efflux pump inhibitors to enhance intracellular retention .
Properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICJCCMIBBSOO-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777777 | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192883-12-8 | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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